

An In-depth Technical Guide to the Structure of Dibenzyl Sulfone

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Compound of Interest

Compound Name: *Dibenzyl sulfone*

Cat. No.: *B1294934*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and analytical characterization of **Dibenzyl Sulfone** (CAS No. 620-32-6). It is intended to serve as a technical resource, offering detailed data and experimental methodologies for professionals engaged in chemical synthesis, drug discovery, and materials science.

Core Structure and Properties

Dibenzyl sulfone, systematically named 1,1'-[sulfonylbis(methylene)]bis[benzene], is an organic compound characterized by a central sulfonyl group (SO_2) covalently bonded to two benzyl groups.^[1] The presence of the electron-withdrawing sulfonyl moiety and the two flanking aromatic rings dictates its chemical reactivity and physical properties. The molecule's structure lends it utility as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).^[1]

Physicochemical and Structural Data

Quantitative data regarding the physical and structural properties of **Dibenzyl Sulfone** are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₄ O ₂ S	[2]
Molecular Weight	246.33 g/mol	[2]
CAS Number	620-32-6	[2]
Appearance	White crystalline powder	[1]
Melting Point	149-153 °C	[3]
Solubility	Sparingly soluble in water; Soluble in ethanol, acetone, benzene.	[1][4]

Crystallographic Data

X-ray crystallography provides precise measurements of the molecule's three-dimensional structure. The following table presents key bond lengths and angles for **Dibenzyl Sulfone**.

Parameter	Value (° or Å)	Reference
S=O Bond Length	1.392(5) - 1.463(3) Å	[5]
S-C Bond Length	1.743(7) - 1.790(3) Å	[5]
C-S-C Bond Angle	101.1(3) - 106.80(14)°	[5]
O-S-O Bond Angle	116.7(2) - 120.61(8)°	[5]

Spectroscopic Characterization

The structural identity of **Dibenzyl Sulfone** is unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Due to the molecule's symmetry, the ¹H NMR spectrum is relatively simple, while the ¹³C NMR spectrum reveals the distinct carbon environments.

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H	~ 7.35	Multiplet	Aromatic (C_6H_5)
~ 4.30	Singlet	Methylene (CH_2)	
^{13}C	~ 131	Doublet	Aromatic (ortho, meta CH)
~ 129	Doublet	Aromatic (para CH)	
~ 128	Singlet	Aromatic (ipso C)	
~ 60	Triplet	Methylene (CH_2)	

Note: Predicted shifts are based on standard chemical shift ranges for benzylic and aromatic moieties adjacent to sulfonyl groups. Actual values may vary based on solvent and experimental conditions.[\[6\]](#)[\[7\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The most prominent features in the IR spectrum of **Dibenzyl Sulfone** are the strong absorption bands from the sulfonyl group.

Functional Group	Characteristic Absorption Range (cm^{-1})	Reference
S=O Asymmetric Stretch	1350 - 1300 (Strong)	[8]
S=O Symmetric Stretch	1180 - 1140 (Strong)	[8]
Aromatic C-H Stretch	3100 - 3000	[8]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern. The fragmentation of **Dibenzyl Sulfone** is dominated by the formation of the highly stable benzyl cation (which rearranges to the tropylium ion).

m/z Value	Relative Intensity	Proposed Fragment
246	Low	[M] ⁺ (Molecular Ion)
182	Moderate	[M - SO ₂] ⁺ or [C ₁₄ H ₁₄] ⁺
91	High (Base Peak)	[C ₇ H ₇] ⁺ (Benzyl/Tropylium Cation)
65	Moderate	[C ₅ H ₅] ⁺ (Fragment from Benzyl/Tropylium Cation)

Experimental data sourced from the NIST Mass Spectrometry Data Center.[\[2\]](#)

Experimental Protocols

Synthesis of Dibenzyl Sulfone via Oxidation

Dibenzyl Sulfone is commonly synthesized by the oxidation of its corresponding sulfide, Dibenzyl Sulfide. The following protocol describes a general method using a robust oxidizing agent.

Materials:

- Dibenzyl Sulfide
- Oxone (2KHSO₅·KHSO₄·K₂SO₄)
- Deionized Water
- Ethyl Acetate
- Anhydrous Magnesium Sulfate (MgSO₄)
- Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Dibenzyl Sulfide (1 equivalent) in a minimal amount of a suitable co-solvent if necessary (e.g.,

acetonitrile or ethanol). Add deionized water to the flask.[9]

- Oxidation: While stirring vigorously at room temperature, add Oxone (approximately 2.5 equivalents) portion-wise to the mixture over 30 minutes. An exothermic reaction may be observed.
- Reaction Monitoring: Attach a reflux condenser and heat the mixture to 50-60 °C. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting sulfide spot is no longer visible.
- Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.
- Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Recrystallization: Recrystallize the resulting crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure **Dibenzyl Sulfone** as a white crystalline solid.[1]

Structural Characterization Protocols

1. NMR Spectroscopy:

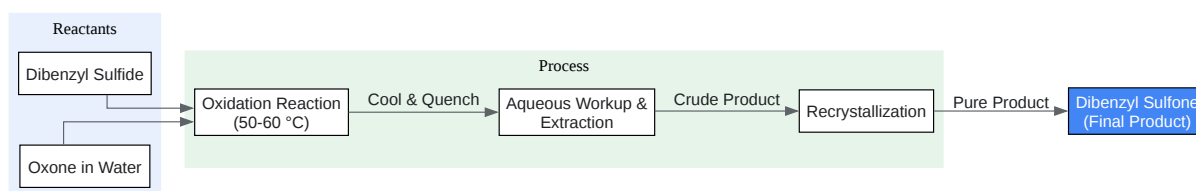
- Sample Preparation: Dissolve 10-20 mg of purified **Dibenzyl Sulfone** in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Data Acquisition: Acquire ^1H and proton-decoupled ^{13}C NMR spectra on a 400 MHz (or higher) spectrometer. Standard pulse programs should be used. An adequate number of scans should be collected to ensure a good signal-to-noise ratio, particularly for the ^{13}C spectrum.
- Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

2. Mass Spectrometry (GC-MS):

- Sample Preparation: Prepare a dilute solution of **Dibenzyl Sulfone** (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
- Analysis: Obtain the mass spectrum of the peak corresponding to **Dibenzyl Sulfone**. Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to reference data.^[2]

Logical Workflows

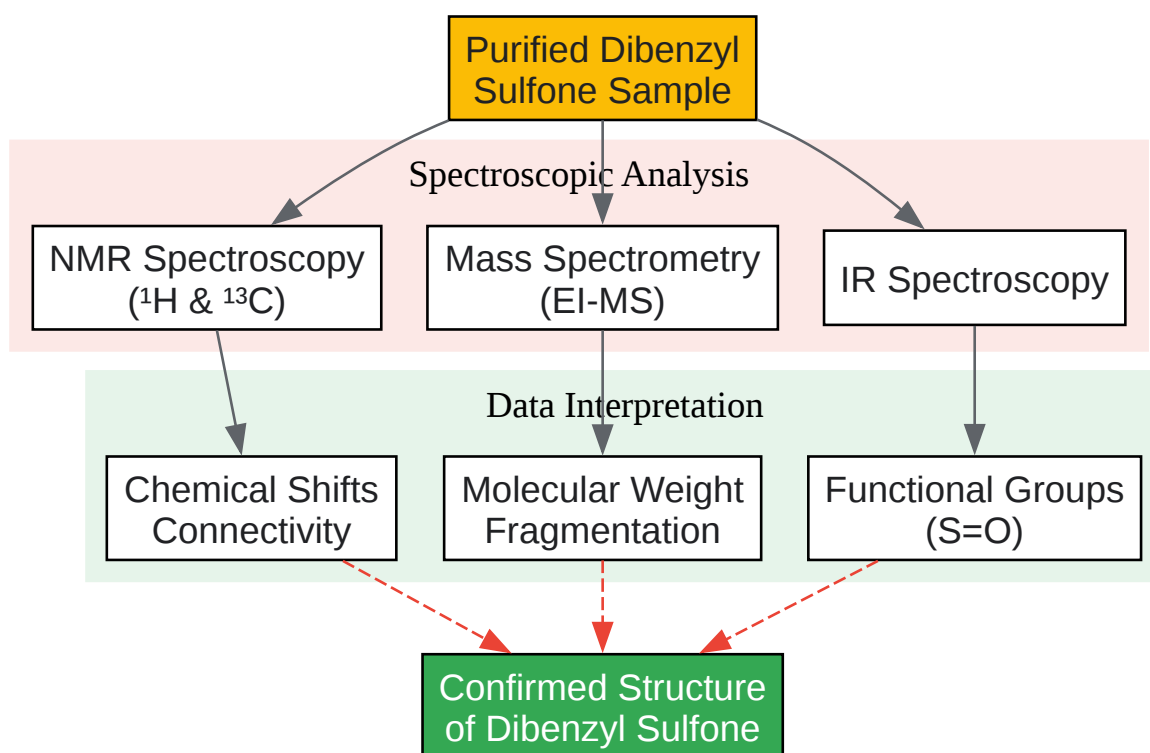
Synthesis Workflow



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A generalized workflow for the synthesis of **Dibenzyl Sulfone**.

Structural Elucidation Workflow



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Workflow for the structural confirmation of **Dibenzyl Sulfone**.

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